Zinc tetraethyl bis(phosphate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4615-25-2 |
|---|---|
Molecular Formula |
C8H20O8P2Zn |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
zinc;diethyl phosphate |
InChI |
InChI=1S/2C4H11O4P.Zn/c2*1-3-7-9(5,6)8-4-2;/h2*3-4H2,1-2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
HKIQZSQFILCDHD-UHFFFAOYSA-L |
Canonical SMILES |
CCOP(=O)([O-])OCC.CCOP(=O)([O-])OCC.[Zn+2] |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis of Zinc Tetraethyl Bis(phosphate)
Single-crystal X-ray diffraction analysis has been instrumental in elucidating the precise three-dimensional arrangement of atoms in zinc tetraethyl bis(phosphate). The study reveals a novel structure consisting of infinite one-dimensional chains. dtic.milresearchgate.net
Zinc tetraethyl bis(phosphate) crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net The specific space group was determined to be C2/c (No. 15). researchgate.net The lattice parameters for the conventional unit cell have been reported as follows: researchgate.net
| Parameter | Value |
| a | 22.176 (6) Å |
| b | 8.042 (2) Å |
| c | 9.088 (3) Å |
| β | 96.553 (8)° |
| Volume | 1610 ų |
| Z | 4 |
Table 1: Crystallographic Data for Zinc Tetraethyl Bis(phosphate) researchgate.net
The asymmetric unit of the compound consists of one zinc atom, one phosphorus atom, four oxygen atoms, four carbon atoms, and ten hydrogen atoms. dtic.mil The zinc atom is tetrahedrally coordinated to four oxygen atoms, each belonging to a different diethyl phosphate (B84403) group. Similarly, the phosphorus atom is tetrahedrally coordinated to four oxygen atoms; two of these are also bonded to the zinc atoms, and the other two are esterified with ethyl groups. dtic.milresearchgate.net This arrangement of vertex-linked zinc-oxygen and phosphorus-oxygen tetrahedra forms four-membered rings that propagate into infinite one-dimensional chains. researchgate.net
Selected bond distances and angles are presented in the table below, illustrating the geometry of the coordination core.
| Bond | Length (Å) | Angle | Degree (°) |
| Zn-O | 1.89 - 2.01 | O-Zn-O | 98.6 - 115.4 |
| P-O | 1.52 - 1.56 | O-P-O | 104.2 - 114.3 |
The crystal packing of zinc tetraethyl bis(phosphate) is primarily governed by van der Waals forces. dtic.milresearchgate.net The one-dimensional inorganic polymer chains, which can be considered to have "ionic" Zn/P/O cores, are surrounded by the organic ethyl groups. dtic.mil These terminal ethyl groups dictate the packing of the chains, resulting in a "herringbone" motif. dtic.milresearchgate.net This structure showcases a clear separation between the inorganic backbone and the organic periphery, with the hydrocarbon surfaces of adjacent chains interacting through weak van der Waals forces.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable insight into the structure of zinc tetraethyl bis(phosphate) in solution, complementing the solid-state information from X-ray diffraction. Spectroscopic data suggests that the polymeric nature of the compound is retained in solution. researchgate.net
The ¹H NMR spectrum is used to characterize the ethyl groups of the diethyl phosphate ligands. The spectrum is expected to show characteristic signals for the methylene (-CH₂) and methyl (-CH₃) protons. The methylene protons are adjacent to an oxygen atom and are also coupled to the phosphorus atom, leading to a more complex splitting pattern (a quartet of doublets or a multiplet). The terminal methyl protons typically appear as a triplet due to coupling with the adjacent methylene protons.
| Protons | Chemical Shift (ppm) (approx.) | Multiplicity |
| -CH₃ | ~1.3 | Triplet |
| -OCH₂- | ~4.0 | Multiplet |
³¹P NMR is a highly sensitive technique for probing the chemical environment of the phosphorus atom. huji.ac.il In zinc tetraethyl bis(phosphate), the phosphorus atoms are part of the inorganic backbone, coordinated to zinc through oxygen atoms. A single resonance is typically observed in the proton-decoupled ³¹P NMR spectrum, indicating that the phosphorus atoms are chemically equivalent within the polymeric chain in solution. The chemical shift provides information about the electronic environment and coordination of the phosphate group. Coordination to the zinc ion influences the electron density around the phosphorus nucleus, causing a shift compared to the free diethyl phosphate ligand. The observation of a single peak suggests that the polymeric structure is either maintained in solution or is in a state of rapid dynamic exchange. researchgate.net
Carbon (¹³C) NMR for Ethyl Group and Ligand Backbone Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for characterizing the carbon framework of zinc tetraethyl bis(phosphate). This technique provides information on the chemical environment of each carbon atom, allowing for the unambiguous assignment of the ethyl groups and elucidation of their interaction with the phosphate core.
In a typical ¹³C NMR spectrum of a diethyl phosphate compound, two distinct signals are expected for the ethyl (-CH₂CH₃) groups. The methylene carbon (-CH₂) directly attached to the oxygen atom of the phosphate group is expected to resonate at a downfield chemical shift, typically in the range of 60-70 ppm. This downfield shift is attributed to the deshielding effect of the electronegative oxygen atom. The terminal methyl carbon (-CH₃) of the ethyl group will appear at a more upfield position, generally between 15 and 20 ppm oregonstate.edu.
Table 1: Predicted ¹³C NMR Chemical Shifts for Zinc Tetraethyl Bis(phosphate)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Methylene (-CH₂) | 60 - 70 |
| Methyl (-CH₃) | 15 - 20 |
Note: The predicted values are based on typical ranges for diethyl phosphate esters and may vary slightly for the specific zinc complex.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in zinc tetraethyl bis(phosphate). These complementary methods are crucial for identifying the phosphate and ethyl group vibrations.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups. For a closely related compound, zinc diethyl phosphate (Zn(O₂P(OC₂H₅)₂)₂), the FT-IR spectrum exhibits characteristic bands for the phosphate and ethyl groups researchgate.net.
The most prominent vibrations are associated with the phosphate moiety. The P=O stretching vibration is expected to appear as a strong band in the region of 1250-1260 cm⁻¹ pwr.wroc.pl. The P-O-C stretching vibrations typically give rise to strong absorptions in the 1030-1050 cm⁻¹ range pwr.wroc.pl. Additionally, O-P-O bending vibrations can be observed at lower wavenumbers, generally between 500 and 650 cm⁻¹ researchgate.net.
The ethyl groups also present characteristic vibrational modes. The C-H stretching vibrations of the methylene and methyl groups are typically observed in the 2800-3000 cm⁻¹ region. C-H bending vibrations appear at lower frequencies, usually in the 1300-1500 cm⁻¹ range.
Table 2: Characteristic FT-IR Bands for Zinc Diethyl Phosphate
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2980 | C-H stretch (ethyl) | Medium-Strong |
| ~1255 | P=O stretch | Strong |
| ~1160 | δ(PO–C) | Medium |
| ~1040 | ν(P–OC) | Very Strong |
| ~960 | P-O stretch | Strong |
| ~780 | P-O-C stretch | Medium |
Data adapted from a study on zinc diethyl phosphate researchgate.netpwr.wroc.pl.
For zinc phosphate materials, Raman spectra show characteristic peaks corresponding to the P-O stretching and bending vibrations. The symmetric stretching of the PO₄ group is a strong and sharp band, which is useful for identifying the phosphate structure . In the case of zinc tetraethyl bis(phosphate), the C-H stretching and bending modes of the ethyl groups would also be Raman active. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule epequip.comspectroscopyonline.com.
Table 3: Expected Raman Shifts for Zinc Tetraethyl Bis(phosphate)
| Wavenumber (cm⁻¹) | Assignment |
| 2800 - 3000 | C-H stretching |
| ~1450 | C-H bending |
| ~960 | Symmetric PO₄ stretching |
| 400 - 600 | O-P-O bending |
Expected peak positions are based on general knowledge of organophosphate compounds and zinc phosphates.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
ESI-HRMS is a soft ionization technique that allows for the analysis of intact molecular ions with high mass accuracy. For zinc tetraethyl bis(phosphate), ESI-HRMS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition of the parent ion.
The fragmentation of organophosphorus compounds in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for organophosphate esters involve the cleavage of the P-O and O-C bonds mdpi.com. For zinc tetraethyl bis(phosphate), fragmentation could involve the loss of one or more ethyl groups, or the cleavage of the entire diethyl phosphate ligand from the zinc center. The study of these fragmentation patterns can help to confirm the structure of the complex.
Table 4: Predicted ESI-HRMS Ions for Zinc Tetraethyl Bis(phosphate)
| Ion | Description |
| [C₈H₂₀O₈P₂Zn + H]⁺ | Protonated molecule |
| [C₈H₂₀O₈P₂Zn + Na]⁺ | Sodium adduct |
| [C₈H₂₀O₈P₂Zn + K]⁺ | Potassium adduct |
| [Zn(O₂P(OC₂H₅)₂) + H]⁺ | Fragment ion after loss of one diethyl phosphate ligand |
Thermal Analysis of Zinc Tetraethyl Bis(phosphate)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials.
For the related compound, zinc diethyl phosphate, thermal analysis has shown a distinct melting point followed by decomposition at higher temperatures researchgate.net. A similar behavior would be expected for zinc tetraethyl bis(phosphate).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for zinc tetraethyl bis(phosphate) would likely show a stable region at lower temperatures, followed by a significant weight loss corresponding to the decomposition of the organic ligands. The final residual mass would correspond to the inorganic zinc phosphate residue.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve for zinc tetraethyl bis(phosphate) would be expected to show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, corresponding to the decomposition of the compound. For zinc diethyl phosphate, a melting point is observed, followed by a decomposition reaction that ultimately yields zinc polyphosphate (Zn(PO₃)₂) researchgate.net.
Table 5: Thermal Analysis Data for Zinc Diethyl Phosphate
| Technique | Observation | Temperature (°C) |
| DSC | Melting (endotherm) | ~150 |
| TGA | Onset of decomposition | > 200 |
Data adapted from a study on zinc diethyl phosphate researchgate.net. The exact temperatures for zinc tetraethyl bis(phosphate) may differ.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to identify melting points, glass transitions, and exothermic or endothermic decomposition events.
For zinc diethyl phosphate, DSC data confirms a melting event prior to decomposition. researchgate.net In studies of other zinc alkyl phosphates, DSC has revealed low-enthalpy reversible transitions below room temperature, which are associated with the three-dimensional organization and movement of the alkyl chains within the crystal structure. rsc.org The decomposition process itself is typically observed as a significant exothermic peak at higher temperatures, corresponding to the energy released during the breakdown of the organic components and the formation of a stable inorganic phosphate network. researchgate.net
Table 2: Typical Thermal Events for Zinc Organophosphates Observed by DSC
| Thermal Event | Typical Temperature Range | Description |
|---|---|---|
| Melting | Variable (pre-decomposition) | Endothermic transition from solid to liquid state researchgate.net |
| Decomposition | > 200 °C | Exothermic process involving the cleavage of ethyl groups and formation of inorganic phosphates researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface.
For a compound like Zinc tetraethyl bis(phosphate), XPS would provide characteristic binding energies for zinc, phosphorus, oxygen, and carbon. The high-resolution spectrum of the Zn 2p region is expected to show a doublet (Zn 2p₃/₂ and Zn 2p₁/₂) with the Zn 2p₃/₂ peak appearing around 1021-1022 eV, indicative of the Zn²⁺ oxidation state. researchgate.net The P 2p peak would confirm the presence of phosphate, and its precise binding energy would provide insight into the P-O bonding environment. The O 1s spectrum can often be deconvoluted into multiple peaks, representing oxygen atoms in different chemical environments, such as Zn-O-P and P-O-C linkages.
Table 3: Expected XPS Binding Energies for Zinc Tetraethyl Bis(phosphate)
| Element | Orbital | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Zinc (Zn) | 2p₃/₂ | ~1022 eV researchgate.net | Confirms Zn²⁺ oxidation state |
| Phosphorus (P) | 2p | ~133 eV | Indicates phosphate environment |
| Oxygen (O) | 1s | ~531-533 eV | Distinguishes between different oxygen bonds (e.g., P=O, P-O-C, P-O-Zn) dtic.mil |
| Carbon (C) | 1s | ~285 eV | Confirms presence of ethyl groups |
Elemental Analysis provides the bulk elemental composition of the compound. While specific experimental data for Zinc tetraethyl bis(phosphate) is not available, the theoretical composition can be calculated from its molecular formula, C₈H₂₀O₈P₂Zn. nih.gov Techniques like Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with electron microscopy, are commonly used to confirm the presence and relative ratios of Zn, P, and O in related zinc phosphate materials. nih.govnih.gov
Table 4: Theoretical Elemental Composition of Zinc Tetraethyl Bis(phosphate)
| Element | Symbol | Atomic Mass | Percentage by Mass |
|---|---|---|---|
| Carbon | C | 12.011 | 25.86% |
| Hydrogen | H | 1.008 | 5.42% |
| Oxygen | O | 15.999 | 34.44% |
| Phosphorus | P | 30.974 | 16.66% |
| Zinc | Zn | 65.38 | 17.61% |
Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface morphology and internal structure of materials at the micro- and nanoscale.
While images for Zinc tetraethyl bis(phosphate) are not available, studies on related zinc phosphate materials demonstrate the utility of these methods.
SEM analysis of zinc phosphate coatings reveals their surface topography and crystal structure. These coatings often consist of plate-like or needle-like crystals, and SEM is used to assess their size, orientation, and surface coverage. researchgate.netmdpi.com
TEM analysis provides higher resolution imaging, allowing for the characterization of nanoscale features. For zinc phosphate nanocrystals, TEM can determine particle size, shape, and dispersity. For example, surface-modified zinc phosphate nanocrystals have been characterized by TEM, showing well-dispersed particles with sizes in the range of 30-35 nm. scirp.org TEM can also be used to identify crystal lattice fringes and determine the crystalline nature of the material through selected area electron diffraction (SAED). mdpi.com
Application of these techniques to Zinc tetraethyl bis(phosphate) would reveal its crystalline habit if it is a solid, or if prepared as nanoparticles, would provide detailed information on their size, shape, and aggregation state.
Advanced Materials Science and Engineering Aspects
Zeolitic Frameworks Incorporating Zinc Phosphate (B84403) Moieties for Specific Functions
Zeolites are microporous, crystalline aluminosilicates with well-defined structures that make them highly valuable as catalysts, adsorbents, and ion-exchange materials. The incorporation of metal ions and other functional groups into zeolitic frameworks can tailor their properties for specific applications. The integration of zinc phosphate moieties into such frameworks is an area of growing interest.
While direct incorporation of a discrete molecule like zinc tetraethyl bis(phosphate) into a zeolite framework is not a typical method of synthesis, the creation of zinc-phosphate-based zeolitic structures or the functionalization of existing zeolites with zinc and phosphate species is well-documented. These materials are often synthesized hydrothermally. For example, zinc phosphate molecular sieves can be synthesized using a zinc source (like zinc chloride) and a phosphorus source (like phosphoric acid) in the presence of a template. researchgate.net
One area of application for such materials is in catalysis. The presence of zinc and phosphate can introduce acidic sites with tunable strength, which is beneficial for various organic reactions. Furthermore, the combination of ZnO with zeolites has been shown to create composites with enhanced photocatalytic activity for the degradation of organophosphates, indicating a strong interaction between the zinc oxide and the zeolite support that improves performance. bohrium.com
Another key function is in selective adsorption and separation. Zeolites functionalized with zinc and phosphate groups can exhibit specific affinities for certain molecules. For instance, the application of zeolite and triple superphosphate (B1263860) has been studied for the inactivation of zinc in polluted soil, demonstrating the strong affinity of the phosphate-functionalized zeolite for metal ions. mdpi.com This suggests that zeolitic frameworks incorporating zinc phosphate moieties could be designed for environmental remediation, such as the removal of heavy metals or other pollutants from water. researchgate.net
The synthesis of functionalized zeolite-like phosphonates, such as Zn(O3PC2H4NH2), which has a channel-type structure, further illustrates the potential for creating porous frameworks with specific functionalities based on zinc and organophosphonate units. scispace.com These materials can bridge the gap between traditional zeolites and metal-organic frameworks (MOFs), offering a combination of high thermal stability and tunable chemical properties.
The following table details research findings related to the incorporation of zinc and phosphate into zeolitic and other framework materials.
| Material | Synthesis Method | Specific Function | Key Findings |
| Zinc Phosphate Zeolite-like material | Hydrothermal synthesis | Potential for catalysis and sorption | Synthesis of microporous zinc phosphate molecular sieves with defined structures. researchgate.net |
| ZnO/Zeolite Composite | Co-precipitation | Photocatalytic degradation of organophosphates | The composite material shows enhanced photocatalytic activity compared to ZnO alone. bohrium.com |
| Phosphate-functionalized Zeolite | Blending with triple superphosphate | Inactivation of heavy metals in soil | The addition of phosphate enhances the ability of the zeolite to immobilize zinc. mdpi.com |
| Zinc Aminoethylphosphonate (Zn(O3PC2H4NH2)) | Hydrothermal synthesis | Functionalized framework material | A zeolite-like phosphonate (B1237965) with a channel-type structure, demonstrating the potential for creating functionalized porous materials. scispace.com |
Future Research Horizons for Zinc Tetraethyl Bis(phosphate)
While Zinc tetraethyl bis(phosphate) has foundational applications, its full potential remains largely untapped. The future of this compound lies in targeted research and development across several key avenues, from designing novel derivatives to exploring its role in bio-inspired systems and advanced materials. This article delves into the prospective research directions that could redefine the utility and applications of Zinc tetraethyl bis(phosphate) and its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
